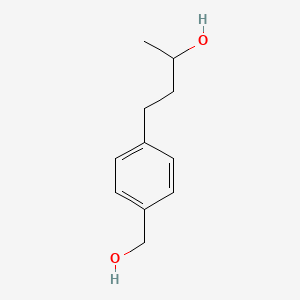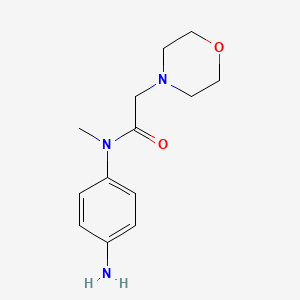
Hydroxymethyl-2-n-propylpyridin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Propylpyridine-3-carboxylic acid.
Reduction: 2-Propylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
科学研究应用
Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:
作用机制
The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.
3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.
2-Propylpiperidine-3-methanol: A reduced form with different biological activity
Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2-propylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |
InChI 键 |
KHBUGHDLLGIYJO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC=N1)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethylsilane](/img/structure/B8455678.png)





![5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8455742.png)

![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)
![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)


